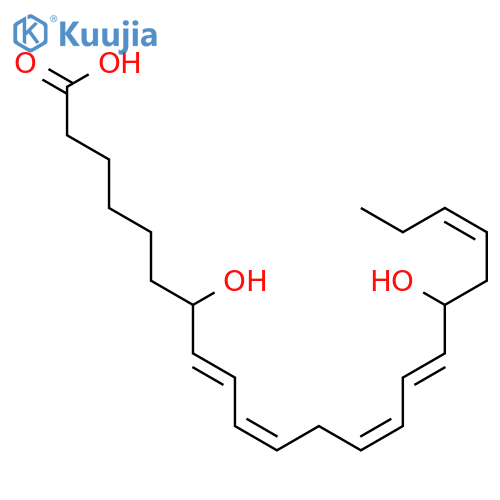Cas no 887752-13-8 (7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid)

887752-13-8 structure
商品名:7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid
7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid 化学的及び物理的性質
名前と識別子
-
- 7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid
- NS00096568
- 7,17-Dihydroxy-8E,10Z,13Z,15E,19Z-docosapentaenoic acid
- (7S,8E,10Z,13Z,15E,17S,19Z)-7,17-DIHYDROXYDOCOSA-8,10,13,15,19-PENTAENOIC ACID
- 887752-13-8
- DTXSID00693991
- 7(S),17(S)-hydroxy DPA
- 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid
- (8E,10Z,13Z,15E,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic Acid
- PD021364
- CHEMBL5395605
-
- インチ: InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
- InChIKey: JUBMLVBCKBUAQW-STWMVWSJSA-N
- ほほえんだ: CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 362.24570956g/mol
- どういたいしつりょう: 362.24570956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 15
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 5
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 77.8Ų
7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529243-50g |
(7S,8Z,10Z,13Z,15E,17S)-7,17-dihydroxydocosa-2,8,10,13,15-pentaenoic acid |
887752-13-8 | 98% | 50g |
¥2170.00 | 2024-04-26 | |
| Larodan | 14-4255-41-50ug |
7,17-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid |
887752-13-8 | >98% | 50ug |
€109.00 | 2023-09-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S912957-50μg |
7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid |
887752-13-8 | 98% | 50μg |
¥1,447.20 | 2022-09-28 | |
| Larodan | 14-4255-41-50g |
7,17-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid |
887752-13-8 | >98% | 50g |
€110.00 | 2025-03-07 |
7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid 関連文献
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
887752-13-8 (7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid) 関連製品
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
